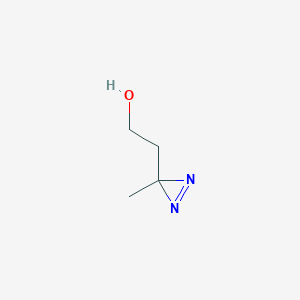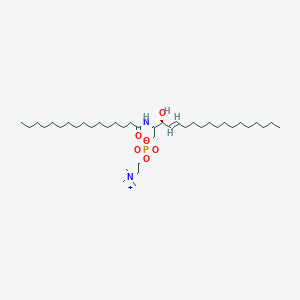
N-Palmitoylsphingomyelin
Overview
Description
Synthesis Analysis
The synthesis of N-palmitoylsphingomyelin and its derivatives involves a combination of organic synthesis techniques to attach a palmitoyl group to the sphingosine backbone, followed by the addition of a phosphorylcholine group. Dong and Butcher (1993) described a practical and efficient route to homogeneous N-palmitoyl-D-erythro-sphingomyelin, highlighting a five-step synthesis with an overall yield of 43% (Dong & Butcher, 1993). This synthesis pathway is crucial for creating sphingomyelin derivatives for research, especially for studies focusing on the molecule's interaction with other lipids and its role in membrane dynamics.
Molecular Structure Analysis
The molecular structure of N-palmitoylsphingomyelin has been analyzed through various spectroscopic methods, providing insights into its conformation and behavior in lipid bilayers. Mehnert et al. (2006) utilized deuterium nuclear magnetic resonance spectroscopy (²H-NMR) to elucidate the backbone conformation of N-palmitoylsphingomyelins and their interaction with glycerophospholipids, revealing that the N-acyl chain of sphingomyelin exhibits more configurational order than chains of phosphatidylcholines (Mehnert et al., 2006).
Chemical Reactions and Properties
N-palmitoylsphingomyelin undergoes specific chemical reactions, particularly those involving its interaction with cholesterol and other sphingolipids in the formation of lipid bilayers and microdomains. Studies by Maulik and Shipley (1996) have shown that cholesterol interacts with N-palmitoylsphingomyelin bilayers, significantly altering their phase behavior and structural characteristics, highlighting the compound's importance in modulating membrane properties (Maulik & Shipley, 1996).
Physical Properties Analysis
The physical properties of N-palmitoylsphingomyelin, including its phase behavior and interactions within lipid bilayers, have been extensively studied. The work by Maulik and Shipley (1996) using differential scanning calorimetry (DSC) and X-ray diffraction methods revealed detailed insights into the thermotropic properties of N-palmitoylsphingomyelin, indicating the molecule's significant role in determining the physical state of cell membranes (Maulik & Shipley, 1996).
Chemical Properties Analysis
The chemical properties of N-palmitoylsphingomyelin, such as its reactivity and interactions with other membrane components, are crucial for understanding its biological functions. Its ability to form stable bilayers and interact with molecules like cholesterol and phosphatidylcholine underpins its role in membrane structure and signaling pathways. The studies by Maulik and Shipley (1996), alongside others, contribute to our understanding of these interactions and the chemical behavior of N-palmitoylsphingomyelin in biological membranes (Maulik & Shipley, 1996).
Scientific Research Applications
Interaction with Cholesterol : N-Palmitoylsphingomyelin is used to study its interactions with cholesterol in multilamellar vesicles. This research is crucial for understanding lipid-lipid interactions in biological membranes (Collado et al., 2005).
Modeling Lipid Rafts : It serves as a model to study lipid rafts, helping to determine phase coexistence boundaries in ternary mixtures at room temperature (de Almeida et al., 2003).
Protein Trafficking and Signal Transduction : N-Palmitoylsphingomyelin bilayers play a significant role in protein trafficking and signal transduction in biological membranes (Niemelä et al., 2004).
Interaction Studies using 2H-NMR Spectroscopy : The structure and lipid interactions of N-Palmitoylsphingomyelin are studied using 2H-NMR spectroscopy, providing insights into the interactions of sphingolipids with glycerophospholipids (Mehnert et al., 2006).
Abundance in Nervous Systems : This molecule is abundant in mammalian nervous systems and is associated with microdomains in cellular membranes (Bartels et al., 2008).
MD Simulation Studies : Molecular dynamics simulations of N-Palmitoylsphingomyelin bilayers can shed light on the structural properties of lateral membrane domains in mammalian cells (Hyvönen & Kovanen, 2003).
Magnetic Orientation Studies : Its bilayers can orient in a strong magnetic field, which is observable in 31P- and 2H-nuclear magnetic resonance spectra (Speyer et al., 1987).
Hydrogen-Bonding Behavior : Studies on hydrogen-bonding propensities reveal its role in lipid microdomain organization in cell membranes (Mombelli et al., 2003).
Interaction with Other Lipids : It shows reversible chain-melting transitions and interacts with cholesterol and dipalmitoylphosphatidylcholine (Maulik & Shipley, 1996).
Enzymatic Hydrolysis Studies : Research on enzymatic hydrolysis by sphingomyelinase of Staphylococcus aureus is correlated with the thermotropic behavior of sphingomyelins (Cohen & Barenholz, 1978).
Future Directions
properties
IUPAC Name |
[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-GWQJGLRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312972, DTXSID401334206 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Palmitoylsphingomyelin | |
CAS RN |
6254-89-3, 641628-11-7 | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Palmitoylsphingomyelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PALMITOYLSPHINGOMYELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SM(d18:1/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010169 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



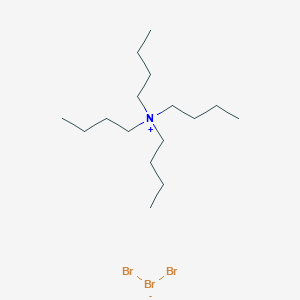
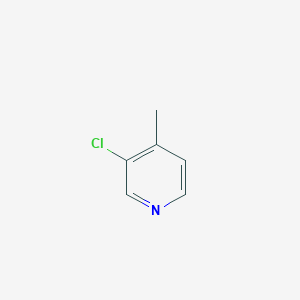
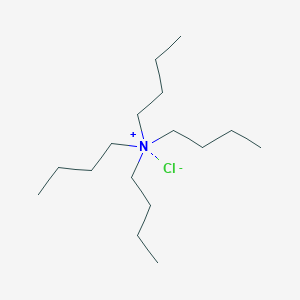
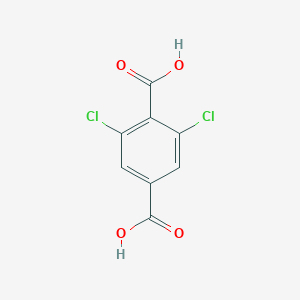
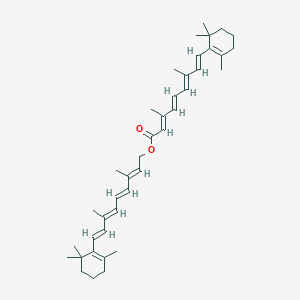
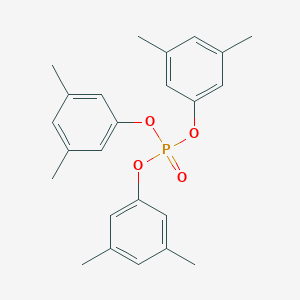
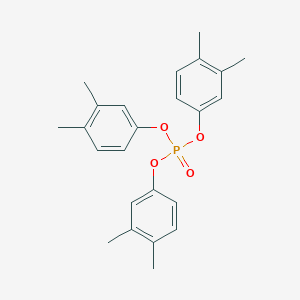
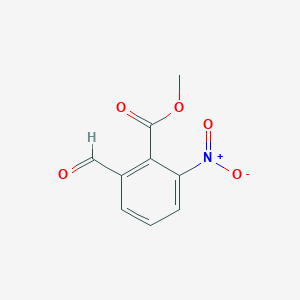
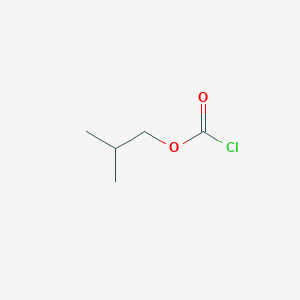
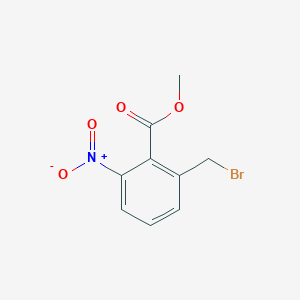
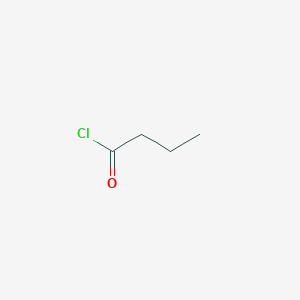
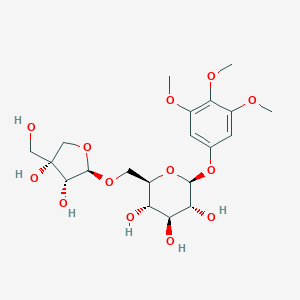
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
